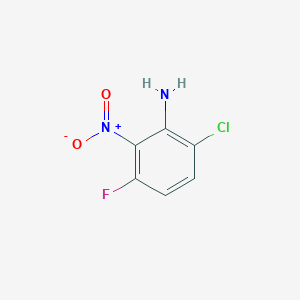

6-Chloro-3-fluoro-2-nitroaniline

Description

Properties

Molecular Formula |

C6H4ClFN2O2 |

|---|---|

Molecular Weight |

190.56 g/mol |

IUPAC Name |

6-chloro-3-fluoro-2-nitroaniline |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 |

InChI Key |

ZYNCWKMNLCEIIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Halogenated Aniline Derivatives

Method Overview :

The nitration of pre-halogenated anilines is a common approach. For example, 3-fluoro-6-chloroaniline can be nitrated at the ortho position using mixed acid (HNO₃/H₂SO₄) or nitric acid in a microchannel reactor for enhanced safety and yield.

Procedure :

- Substrate Preparation : 3-Fluoro-6-chloroaniline is dissolved in acetic acid/acetic anhydride.

- Nitration : Reacted with 68% HNO₃ at 30–70°C in a Corning high-flux microchannel reactor (residence time: 50–200 s).

- Workup : Hydrolysis at 90–100°C, followed by neutralization and crystallization.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Yield | 83–94% |

| Purity | 99.5–99.7% (HPLC) |

| Reaction Time | 50–200 s (microreactor) |

Advantages :

Sequential Halogenation and Nitration

Method Overview :

This two-step approach involves introducing chlorine after nitration. For instance, 3-fluoro-2-nitroaniline is chlorinated at the para position using sulfuryl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

Procedure :

- Nitration : 3-Fluoroaniline is nitrated with HNO₃/H₂SO₄ at 0–5°C to yield 3-fluoro-2-nitroaniline.

- Chlorination : Treated with SOCl₂ in chloroform at 40–60°C.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Chlorination Yield | 75–85% |

| Selectivity | >90% (para-Cl) |

Challenges :

Diazotization and Sandmeyer Reaction

Method Overview :

Diazotization of 6-chloro-3-fluoro-2-nitroaniline precursors followed by halogen exchange is employed for regioselective chlorination.

Procedure :

- Diazotization : 3-Fluoro-2-nitroaniline is treated with NaNO₂/HCl at 0–5°C.

- Chlorination : CuCl or HCl/FeCl₃ is used to replace the diazo group with Cl.

Key Data :

| Parameter | Value/Detail |

|---|---|

| Yield | 60–70% |

| Byproducts | <5% (unreacted diazo intermediates) |

Applications :

Comparative Analysis of Methods

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron and hydrochloric acid.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives under specific conditions

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Nitric acid, hydrogen peroxide

Major Products Formed

Reduction: 6-Chloro-3-fluoro-2-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Nitroso and nitro derivatives

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- Antimicrobial Agents : Research has indicated that derivatives of 6-Chloro-3-fluoro-2-nitroaniline exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal medications .

- Anti-cancer Compounds : Studies have shown that nitroaniline derivatives can inhibit cancer cell proliferation, suggesting that this compound may have applications in oncology research .

- Agrochemical Use :

-

Material Science :

- Polymeric Materials : The compound has been explored for its role in synthesizing high-performance polymers, particularly those used in electronic applications such as sensors and displays. Its unique properties contribute to the development of materials with specific refractive indices and thermal stability .

Case Study 1: Antimicrobial Activity

A study conducted on several nitroaniline derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved assessing the Minimum Inhibitory Concentration (MIC) values, revealing that modifications on the aniline ring could enhance activity against resistant strains.

Case Study 2: Pesticide Development

In a patent application focusing on pesticide formulations, this compound was utilized as a key intermediate. The resulting pesticide demonstrated improved efficacy in controlling specific pest populations while maintaining lower toxicity levels to non-target organisms compared to traditional formulations .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-nitroaniline depends on its chemical reactivity. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The chloro and fluoro substituents further influence the reactivity and orientation of reactions on the benzene ring. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The positions of halogen and nitro groups significantly influence physical and chemical behavior. Key analogs include:

Notes:

- Melting points are critical for industrial handling; the absence of data for this compound suggests further experimental characterization is needed.

- Substituent positions alter dipole moments and solubility. For example, 2-chloro-5-nitroaniline (melting point 118–120°C) is less polar than analogs with ortho-nitro groups due to reduced intramolecular hydrogen bonding .

Structural Isomerism and Spectroscopic Differences

- Positional Isomers : this compound and 2-chloro-4-fluoro-6-nitroaniline are positional isomers. Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal stark differences in IR and NMR spectra due to varying hydrogen-bonding networks and electron-withdrawing effects .

- Crystallography : SHELX software is widely used for small-molecule refinement, which could aid in resolving the crystal structure of this compound and its analogs .

Biological Activity

6-Chloro-3-fluoro-2-nitroaniline (C6H4ClFN2O2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of an aniline precursor followed by halogenation. The compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

Table 1 summarizes the characterization data for this compound.

| Characteristic | Value |

|---|---|

| Molecular Formula | C6H4ClFN2O2 |

| Molecular Weight | 176.56 g/mol |

| Melting Point | 70 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 12.5 |

| Escherichia coli | 18 | 25 |

| Candida albicans | 15 | 50 |

The compound showed a notable zone of inhibition against Staphylococcus aureus, with an MIC comparable to that of standard antibiotics like ceftriaxone .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity. Its cytotoxic effects were tested on marine crustaceans, specifically Artemia salina.

Table 3: Cytotoxicity Data

| Compound | LD50 (µg/mL) |

|---|---|

| This compound | 85.1 |

| Reference Compound | 88.7 |

The LD50 value indicates that the compound has moderate cytotoxicity, which is essential for evaluating its safety profile in potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other nitroanilines. It demonstrated superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : A research group investigated the cytotoxic effects of various derivatives of nitroanilines, including this compound. The findings suggested that modifications to the nitro group could enhance or reduce cytotoxicity, indicating a structure-activity relationship worth exploring further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.